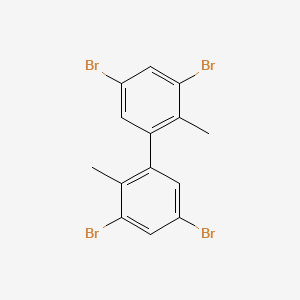
3,3',5,5'-Tetrabromo-2,2'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl is a halogenated biphenyl compound characterized by the presence of four bromine atoms and two methyl groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,2’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
科学的研究の応用
3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
- 2,3,5,6-Tetrabromo-1,4-dimethylbenzene
- 3,3’,5,5’-Tetramethyl-1,1’-biphenyl
特性
CAS番号 |
877660-61-2 |
|---|---|
分子式 |
C14H10Br4 |
分子量 |
497.8 g/mol |
IUPAC名 |
1,5-dibromo-3-(3,5-dibromo-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H10Br4/c1-7-11(3-9(15)5-13(7)17)12-4-10(16)6-14(18)8(12)2/h3-6H,1-2H3 |
InChIキー |
FPFGJXBGROUUNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)Br)C2=C(C(=CC(=C2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
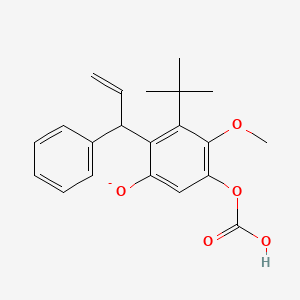
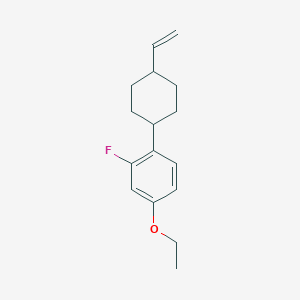
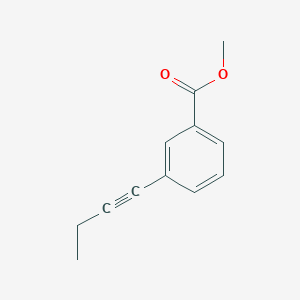
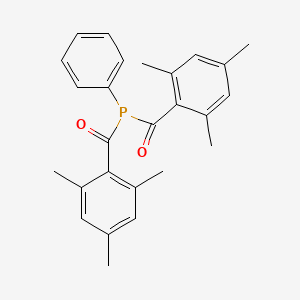
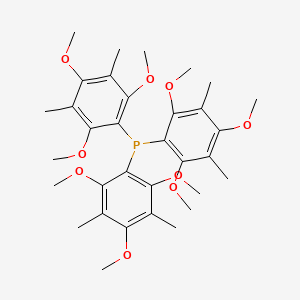
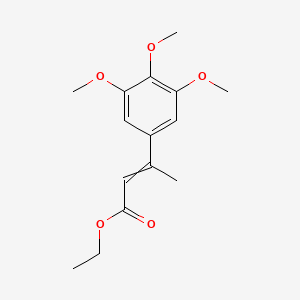
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
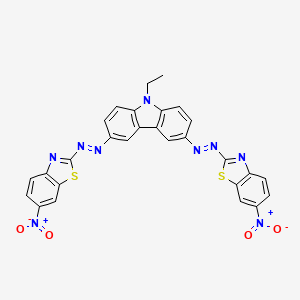
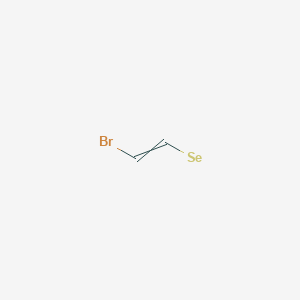
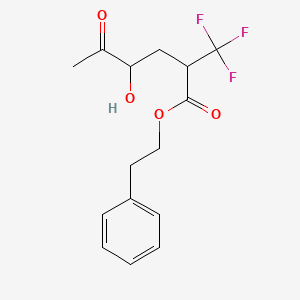

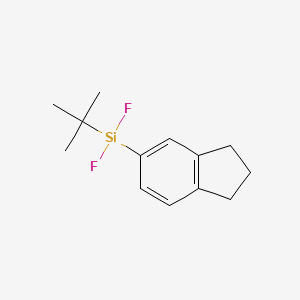
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
